molecular formula C14H11NO7S B6143449 4-[(2-methyl-5-nitrobenzenesulfonyl)oxy]benzoic acid CAS No. 749216-12-4

4-[(2-methyl-5-nitrobenzenesulfonyl)oxy]benzoic acid

Cat. No. B6143449
CAS RN: 749216-12-4
M. Wt: 337.31 g/mol
InChI Key: AXJBKYKTPXDLAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[(2-methyl-5-nitrobenzenesulfonyl)oxy]benzoic acid” is a compound that has gained attention in the scientific community due to its unique properties and potential applications in various fields of research and industry. It has a molecular formula of C14H11NO7S and a molecular weight of 337.31 g/mol .


Molecular Structure Analysis

The molecular structure of “this compound” is based on its molecular formula, C14H11NO7S . Unfortunately, the specific structural details or 3D model are not provided in the available resources.


Physical And Chemical Properties Analysis

The compound has a predicted melting point of 219.43° C, a predicted boiling point of 578.3° C at 760 mmHg, a predicted density of 1.5 g/cm^3, and a predicted refractive index of n 20D 1.62 .

properties

IUPAC Name

4-(2-methyl-5-nitrophenyl)sulfonyloxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO7S/c1-9-2-5-11(15(18)19)8-13(9)23(20,21)22-12-6-3-10(4-7-12)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJBKYKTPXDLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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